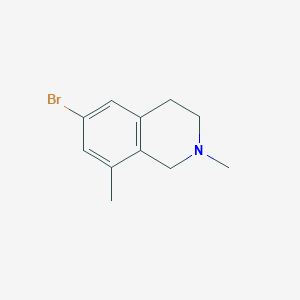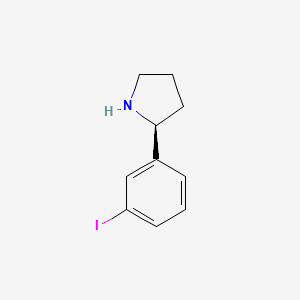
(S)-2-(3-Iodophenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(3-Iodophenyl)pyrrolidine is an organic compound with the molecular formula C10H12IN. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Iodophenyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with an iodinated benzene compound. One common method is the nucleophilic substitution reaction where a pyrrolidine ring is introduced to a 3-iodophenyl precursor under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(S)-2-(3-Iodophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the molecule.
Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted phenylpyrrolidines.
科学研究应用
(S)-2-(3-Iodophenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: Research into this compound may lead to the development of new pharmaceuticals, especially those targeting specific receptors or enzymes.
Industry: The compound’s reactivity and structural properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-2-(3-Iodophenyl)pyrrolidine involves its interaction with specific molecular targets. The iodine atom in the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or other biological molecules. The pyrrolidine ring may also interact with hydrophobic pockets in target proteins, enhancing the compound’s overall binding strength and specificity.
相似化合物的比较
Similar Compounds
®-2-(3-Iodophenyl)pyrrolidine: The enantiomer of (S)-2-(3-Iodophenyl)pyrrolidine, which has a mirror-image structure.
2-(4-Iodophenyl)pyrrolidine: A similar compound with the iodine atom positioned at the 4-position of the phenyl ring.
2-(3-Bromophenyl)pyrrolidine: A brominated analog of this compound.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of an iodine atom, which can participate in unique halogen bonding interactions. These properties distinguish it from its analogs and make it a valuable compound for various research applications.
属性
分子式 |
C10H12IN |
|---|---|
分子量 |
273.11 g/mol |
IUPAC 名称 |
(2S)-2-(3-iodophenyl)pyrrolidine |
InChI |
InChI=1S/C10H12IN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m0/s1 |
InChI 键 |
GOTZSBYCEAUXCK-JTQLQIEISA-N |
手性 SMILES |
C1C[C@H](NC1)C2=CC(=CC=C2)I |
规范 SMILES |
C1CC(NC1)C2=CC(=CC=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8Z)-8-(methoxyimino)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one](/img/structure/B13328601.png)
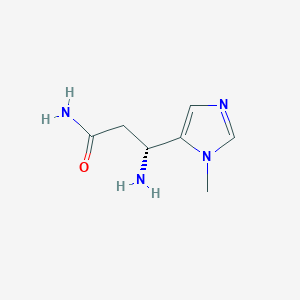
![6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13328619.png)
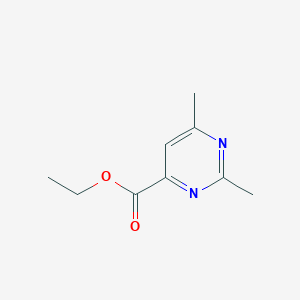


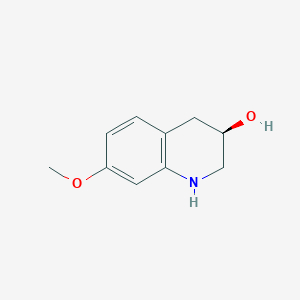
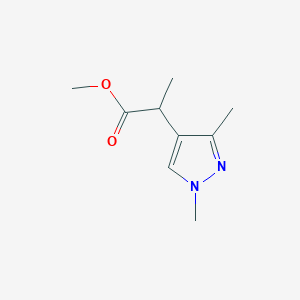
![4-[Amino(cyclopropyl)methyl]-2,6-difluorophenol](/img/structure/B13328654.png)
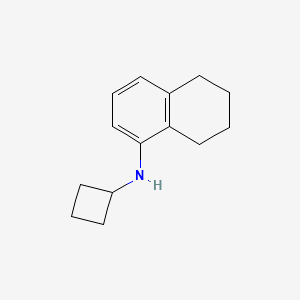
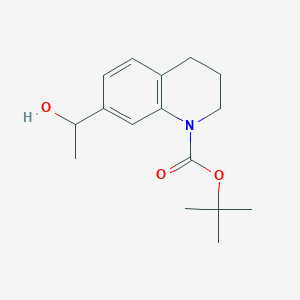
![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B13328683.png)
